molecular formula C11H11FO B2968102 3-(2-Fluorophenyl)cyclopentanone CAS No. 1181615-31-5

3-(2-Fluorophenyl)cyclopentanone

Cat. No. B2968102
CAS RN: 1181615-31-5
M. Wt: 178.206
InChI Key: NAMVLGXNAYXYMG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)cyclopentanone is a chemical compound with the CAS Number: 1181615-31-5. It has a molecular weight of 178.21 and its IUPAC name is this compound . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 178.21 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Asymmetric Synthesis of Chiral Cyclopentanones :

    • A study described an efficient method for the asymmetric synthesis of (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone using asymmetric Mo-catalyzed alkylation and Cu-catalyzed intramolecular diastereoselective cyclopropanation (Palucki et al., 2002).
  • Synthesis of Cyclopentanone Methyl Ester :

    • Research achieved the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester through both inter- and intramolecular alkylation reactions, using chiral pool reagents (Penrose et al., 2015).
  • Biotransformation in Drug Metabolism :

    • A study on prasugrel, an antiplatelet agent, showed its biotransformation involving 2-fluorophenyl compounds. This process involves cytochrome P450-mediated formation of active metabolites (Rehmel et al., 2006).
  • Synthesis of Antiviral Agents :

    • Research detailed the synthesis of carbocyclic guanosine analogues with a fluoro or hydroxy substituent, aiming to develop potential antiviral agents (Wachtmeister et al., 1999).
  • Design of γ-Secretase Inhibitor :

    • A study highlighted the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif, leading to significant improvements in biopharmaceutical properties (Stepan et al., 2012).
  • Development of P2X7 Antagonist :

    • The development of P2X7 antagonists involved a dipolar cycloaddition reaction with 2-fluoro-3-(trifluoromethyl)phenyl compounds. This led to the discovery of a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018).
  • Photophysical Properties of Polyheterocyclic Compounds :

    • A study reported an efficient route to fluorophores, indolizino[3,2-c]quinolines, showing unique optical properties suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).
  • Structural Analysis of Lithium Enolates :

    • Lithium enolates of cyclopentanone and related compounds have been structurally analyzed, providing insights into their chemical behavior and potential applications (Kolonko et al., 2009).

Safety and Hazards

The safety information for 3-(2-Fluorophenyl)cyclopentanone includes several hazard statements such as H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist .

properties

IUPAC Name

3-(2-fluorophenyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMVLGXNAYXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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